N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine
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Description
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 294.373. The purity is usually 95%.
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Scientific Research Applications
Therapeutic and Cosmetic Applications
Evodiamine and its derivatives, similar in structure and function to N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine, have shown significant therapeutic and cosmetic applications. Their use spans from weight management treatments due to their fat-reducing properties, to experimental explorations for anti-cancer, anti-diabetic, and anti-inflammatory properties. The anti-cancer activities are particularly noted for their modulation of specific receptors, highlighting a potential market for developing Evodiamine-based therapeutics (Gavaraskar, Dhulap, & Hirwani, 2015).
Penetration and Haptenation
Research into p-phenylenediamine, a compound structurally related to the query chemical, elucidates its penetration through the skin and its ability to bind to proteins, which are crucial steps for an allergen to sensitize. This review covers its metabolism and the formation of protein-reactive derivatives, providing insights into the mechanism of sensitization and highlighting the need for further research to fully understand these processes (Pot, Scheitza, Coenraads, & Blömeke, 2013).
Synthetic Aspects
The synthesis and application of benzodiazepines, using compounds like o-phenylenediamine, underline the chemical's utility in creating biologically active molecules. These compounds exhibit a range of activities, including anticonvulsant, anti-anxiety, and hypnotic effects, suggesting a broad potential for pharmaceutical development (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Bioactive Diketopiperazines
Diketopiperazines (DKPs) derived from cyclic dipeptides and their bioactive diversity have shown potential in drug discovery, including anti-tumor, neuroprotective, and metabolic regulatory effects. This highlights the importance of structural modifications for achieving specific biological activities and underscores the medicinal applications of compounds related to this compound (Wang, Wang, Ma, & Zhu, 2013).
Amino-1,2,4-Triazoles
Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, and more. Their versatility in chemical reactions and applications across diverse industries, including biotechnology and energy, reflects the broad utility of compounds structurally related or functionally similar to this compound (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Properties
IUPAC Name |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-(trideuteriomethyl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQTPDNHTWGI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675574 |
Source
|
Record name | N~2~-(3-Aminopropyl)-6,7-dimethoxy-N~2~-(~2~H_3_)methylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189922-32-4 |
Source
|
Record name | N~2~-(3-Aminopropyl)-6,7-dimethoxy-N~2~-(~2~H_3_)methylquinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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